molecular formula C9H12N2O2 B8496626 2,3-Dimethyl-6-nitrobenzylamine

2,3-Dimethyl-6-nitrobenzylamine

Cat. No. B8496626
M. Wt: 180.20 g/mol
InChI Key: FGFRGLZXPZOXAI-UHFFFAOYSA-N
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Patent
US04668686

Procedure details

A solution of borane-tetrahydrofuran complex (94.6 g, 1.1 mole) in tetrahydrofuran (1100 mL) was added dropwise to a stirred solution of 2,3-dimethyl-6-nitrobenzonitrile (96 g, 0.55 mole) in dry tetrahydrofuran (650 mL) maintained under an atmosphere of argon. After stirring overnight, 10% hydrochloric acid solution (1300 mL) was added dropwise and the mixture heated to reflux. After 30 minutes, the tetrahydrofuran was distilled off, the residue filtered to remove insoluble material and the filtrate made basic with concentrated ammonium hydroxide solution (350 mL). The mixture was extracted with diethyl ether (2×500 mL), the combined extracts washed with water (2×400 mL), dried over potassium carbonate and concentrated to afford 2,3-dimethyl-6-nitrobenzyl amine (93.85 g, 95%) as an oil used without further purification as follows.
Quantity
1300 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]#[N:5].Cl>O1CCCC1>[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
1300 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
CC1=C(C#N)C(=CC=C1C)[N+](=O)[O-]
Name
Quantity
1100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
650 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under an atmosphere of argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran was distilled off
FILTRATION
Type
FILTRATION
Details
the residue filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×500 mL)
WASH
Type
WASH
Details
the combined extracts washed with water (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(CN)C(=CC=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 93.85 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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